molecular formula C27H50O2 B14270343 Heptacosa-5,9-dienoic acid CAS No. 129596-73-2

Heptacosa-5,9-dienoic acid

Cat. No.: B14270343
CAS No.: 129596-73-2
M. Wt: 406.7 g/mol
InChI Key: QHCUSXRHMXVISV-UHFFFAOYSA-N
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Description

Heptacosa-5,9-dienoic acid is a very long-chain fatty acid with the molecular formula C27H50O2 It is characterized by the presence of two double bonds located at the 5th and 9th positions of the heptacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacosa-5,9-dienoic acid can be synthesized through various methods, including the elongation of shorter fatty acids and the introduction of double bonds at specific positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the double bonds. The reaction conditions typically include the use of palladium catalysts, ligands, and appropriate solvents under controlled temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of natural oils followed by selective dehydrogenation to introduce the double bonds. This process often involves the use of metal catalysts and high-pressure hydrogenation reactors.

Chemical Reactions Analysis

Types of Reactions: Heptacosa-5,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to form saturated heptacosanoic acid.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

    Oxidation: Epoxides, diols, or hydroxylated fatty acids.

    Reduction: Heptacosanoic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

Heptacosa-5,9-dienoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of lubricants, surfactants, and bio-based materials.

Mechanism of Action

The mechanism of action of heptacosa-5,9-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Heptacosa-5,9-dienoic acid can be compared with other long-chain fatty acids such as:

    Heptacosanoic acid: A saturated fatty acid with no double bonds.

    Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.

    Docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.

Uniqueness: this compound is unique due to its specific double bond positions and long carbon chain, which confer distinct physical and chemical properties compared to other fatty acids.

Properties

CAS No.

129596-73-2

Molecular Formula

C27H50O2

Molecular Weight

406.7 g/mol

IUPAC Name

heptacosa-5,9-dienoic acid

InChI

InChI=1S/C27H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h18-19,22-23H,2-17,20-21,24-26H2,1H3,(H,28,29)

InChI Key

QHCUSXRHMXVISV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

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